
Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate is a compound that has been studied for its chemical properties and potential applications in various fields, including medicinal chemistry. While detailed information specific to this compound is limited, research on related quinoline derivatives provides insights into their synthesis, structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the Gould-Jacobs reaction, starting from appropriately substituted aniline compounds. For example, the synthesis of 1-ethyl-1,4-dihydro-4-oxo-7-pyridinyl-3-quinolinecarboxylic acids with various substituents on the pyridine ring has been described, showcasing the diversity of quinoline synthesis methods (Carabateas et al., 1984).
Molecular Structure Analysis
X-ray crystallography provides accurate molecular parameters for quinoline derivatives, offering insights into their three-dimensional structures. For instance, the crystal structure analysis of ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate revealed detailed molecular parameters, aiding in the understanding of the structural aspects of these compounds (Caira et al., 2009).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, leading to a wide range of biological activities. For example, the synthesis and evaluation of 1-substituted quinolone analogues demonstrated correlations between DNA gyrase inhibition and antibacterial potency, highlighting the significance of quinoline derivatives in medicinal chemistry (Domagala et al., 1988).
Applications De Recherche Scientifique
Antibacterial Activity
Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate and its derivatives have shown significant antibacterial activity. For instance, Domagala et al. (1988) synthesized a series of quinolinecarboxylic acids, demonstrating strong antibacterial potency and DNA-gyrase inhibition, which is crucial for bacterial growth and replication (Domagala et al., 1988). Similarly, Corelli et al. (1984) reported the synthesis of a new analog of nalidixic acid with broad antibacterial activity, showing greater efficacy than some existing antibacterial agents (Corelli et al., 1984).
Anti-Asthmatic Properties
This compound has potential therapeutic applications in asthma. Paris et al. (1995) synthesized pyrroloquinoline derivatives that exhibited in vitro and in vivo activities against histamine, platelet activating factor (PAF), and leukotrienes, which are important in asthma pathophysiology (Paris et al., 1995).
Application in Liquid Crystal Displays
Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate derivatives have also been explored for use in liquid crystal displays. Bojinov and Grabchev (2003) synthesized fluorescent ethyl anthraquinolinecarboxylates, showing high potential for application in liquid crystal displays due to their excellent orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003).
Neuroprotective Effects
Additionally, this compound has shown neuroprotective effects against calcium overload and free radicals. Marco-Contelles et al. (2006) found that certain derivatives inhibited acetylcholinesterase, mitigated calcium-triggered signals, and provided neuroprotection (Marco-Contelles et al., 2006).
Propriétés
IUPAC Name |
ethyl 8-methyl-4-pyrrolidin-1-ylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-21-17(20)14-11-18-15-12(2)7-6-8-13(15)16(14)19-9-4-5-10-19/h6-8,11H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDWESYMZXRANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

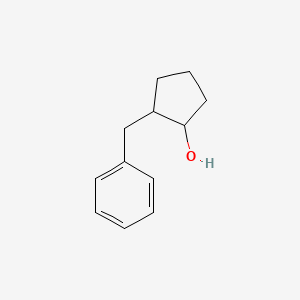
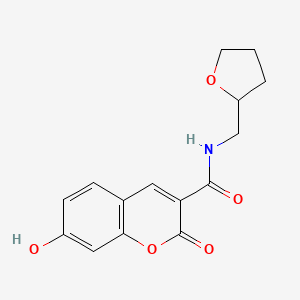
![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2492207.png)
![N-[5-(4-Bromo-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide](/img/structure/B2492209.png)
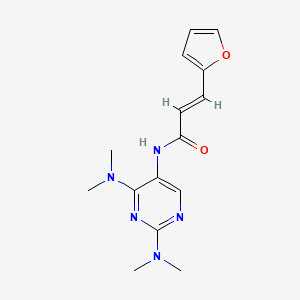



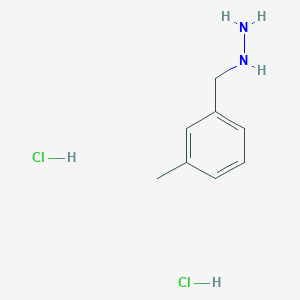


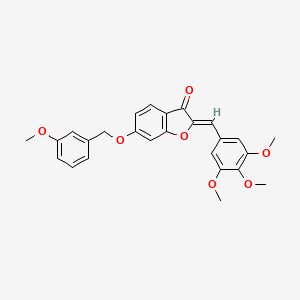
![1,7-Dimethyl-8-(phenylethyl)-3-benzyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin e-2,4-dione](/img/structure/B2492226.png)
